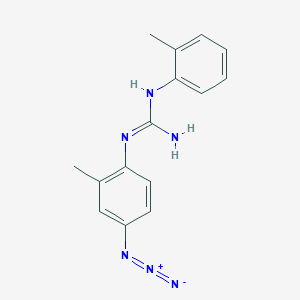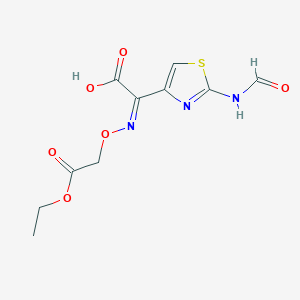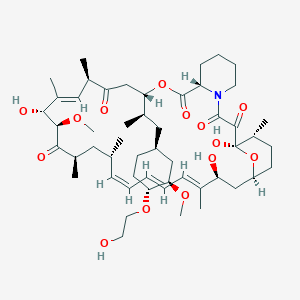
O-Desmethyl Everolimus (>80per cent)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of O-Desmethyl Everolimus involves chemical modifications to Everolimus, primarily focusing on the removal of a methyl group. This alteration may influence its pharmacological profile, potentially affecting its solubility, distribution, metabolism, and excretion properties. The synthesis pathway of Everolimus, the base compound, originates from Sirolimus (Rapamycin), with a 2-hydroxy-ethyl chain added to its 40th position to increase hydrophilicity and oral bioavailability (Granata et al., 2016).
Molecular Structure Analysis
Everolimus, and by extension O-Desmethyl Everolimus, contains a macrolide structure that is crucial for its activity as an mTOR inhibitor. The modification to create O-Desmethyl Everolimus could affect its binding affinity and efficacy in inhibiting mTOR. The molecular structure is designed to interact with the mTOR complex, regulating key cellular functions such as protein synthesis, lipid biosynthesis, and cell cycle progression.
Chemical Reactions and Properties
O-Desmethyl Everolimus interacts with the mTOR pathway similarly to Everolimus but may exhibit differences in its chemical reactivity and interactions due to the slight modification in its structure. This can influence its immunosuppressive and antiproliferative actions, particularly in how it regulates angiogenesis, mitochondrial function, and autophagy (Granata et al., 2016).
Aplicaciones Científicas De Investigación
Metabolism and Pharmacodynamics
Everolimus is extensively metabolized in humans, with O-Desmethyl everolimus being one of its metabolites. The study of everolimus metabolites, including O-Desmethyl everolimus, is crucial for understanding the drug's pharmacokinetics and pharmacodynamics. These metabolites contribute to the therapeutic and side effect profiles of everolimus. Research into the cross-reactivity of everolimus metabolites with immunoassays used for therapeutic drug monitoring has shown varying degrees of cross-reactivity, which is important for accurately measuring drug concentrations in patients undergoing treatment with everolimus (Strom et al., 2007).
Potential Research Applications
Although specific studies on O-Desmethyl everolimus are not highlighted in the literature search results, the research applications of everolimus itself, and by extension its metabolites, span various areas:
Cancer Research
Everolimus has demonstrated efficacy in treating various cancers by inhibiting mTOR, a pathway that is often dysregulated in cancer cells. The study of its metabolites, including O-Desmethyl everolimus, could further elucidate the drug's mechanism of action and help in optimizing cancer therapy regimens (Yao et al., 2011).
Transplantation Medicine
In organ transplantation, everolimus is used to prevent rejection. Research into the pharmacokinetics and dynamics of everolimus and its metabolites can improve understanding of how to balance immunosuppression with the risk of drug toxicity, thereby enhancing patient outcomes (Gabardi & Baroletti, 2010).
Neurological Disorders
The mTOR pathway is involved in several neurological disorders. Everolimus has been studied for its effects on subependymal giant cell astrocytomas (SEGAs) associated with tuberous sclerosis complex (TSC), suggesting potential research applications for its metabolites in neurological pathologies (Franz et al., 2016).
Cardiovascular Research
Everolimus is used in drug-eluting stents to prevent restenosis by inhibiting cell proliferation in the arterial wall. Studies on everolimus metabolites could provide insights into optimizing the use of drug-eluting stents and understanding the systemic effects of localized drug delivery (Wang et al., 2010).
Safety And Hazards
Direcciones Futuras
Everolimus, the parent compound of O-Desmethyl Everolimus, has demonstrated improved progression-free survival for all risk groups of renal cell carcinoma in the salvage setting following other anti-angiogenic agents . Future research may focus on identifying novel metabolites associated with Everolimus dose requirement that might represent new clinically valuable biomarkers to guide Everolimus therapy .
Propiedades
IUPAC Name |
(1R,9S,12S,15R,16E,18R,19R,21R,23S,24Z,26E,28E,30S,32S,35R)-1,18,30-trihydroxy-12-[(2R)-1-[(1S,3R,4R)-4-(2-hydroxyethoxy)-3-methoxycyclohexyl]propan-2-yl]-19-methoxy-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C52H81NO14/c1-31-15-11-10-12-16-32(2)41(55)29-39-20-18-37(7)52(62,67-39)49(59)50(60)53-22-14-13-17-40(53)51(61)66-44(34(4)27-38-19-21-43(65-24-23-54)45(28-38)63-8)30-42(56)33(3)26-36(6)47(58)48(64-9)46(57)35(5)25-31/h10-12,15-16,26,31,33-35,37-41,43-45,47-48,54-55,58,62H,13-14,17-25,27-30H2,1-9H3/b12-10+,15-11-,32-16+,36-26+/t31-,33-,34-,35-,37-,38+,39+,40+,41+,43-,44+,45-,47-,48+,52-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IENBGEQGDJTPQU-YUPAPZQESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2CC(C(=CC=CC=CC(CC(C(=O)C(C(C(=CC(C(=O)CC(OC(=O)C3CCCCN3C(=O)C(=O)C1(O2)O)C(C)CC4CCC(C(C4)OC)OCCO)C)C)O)OC)C)C)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@H]2C[C@@H](/C(=C/C=C/C=C\[C@H](C[C@H](C(=O)[C@@H]([C@@H](/C(=C/[C@H](C(=O)C[C@H](OC(=O)[C@@H]3CCCCN3C(=O)C(=O)[C@@]1(O2)O)[C@H](C)C[C@@H]4CC[C@H]([C@@H](C4)OC)OCCO)C)/C)O)OC)C)C)/C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C52H81NO14 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
944.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Unii-eci6WI7P2Q | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

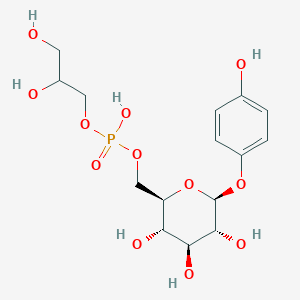
![Diethyl 4-[2,6-bis(ethoxycarbonyl)pyridin-4-yl]pyridine-2,6-dicarboxylate](/img/structure/B48784.png)

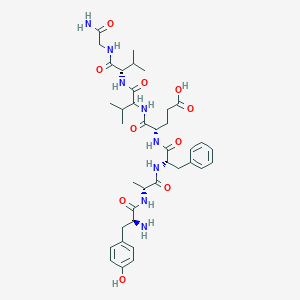
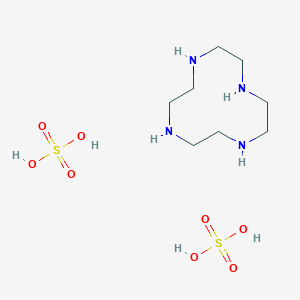
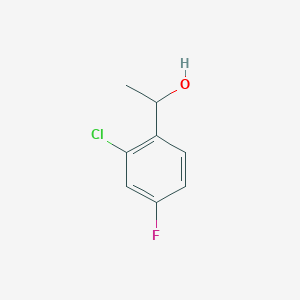
![tert-butyl N-[(E,2S,3R)-3-[tert-butyl(dimethyl)silyl]oxy-1-hydroxyoctadec-4-en-2-yl]carbamate](/img/structure/B48794.png)
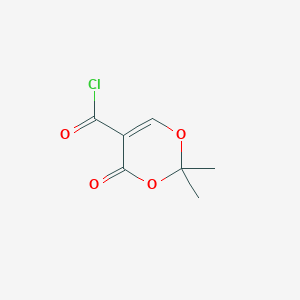
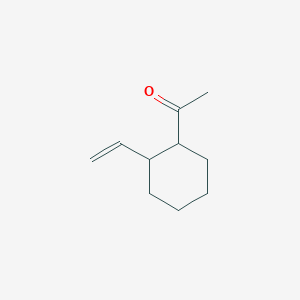
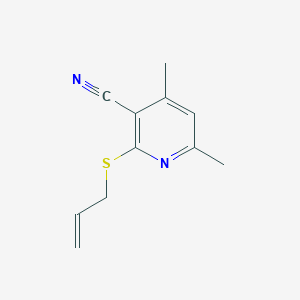
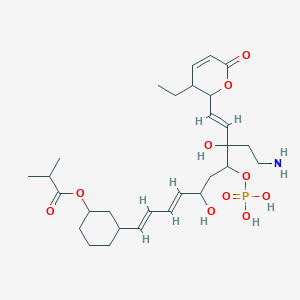
![(6R,7R)-Benzhydryl 7-((tert-butoxycarbonyl)amino)-3-(chloromethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B48805.png)
